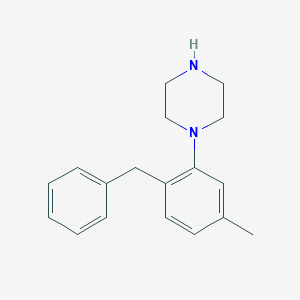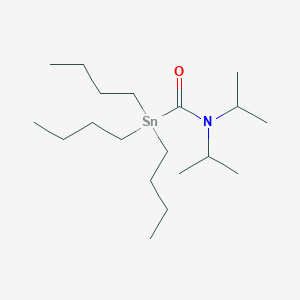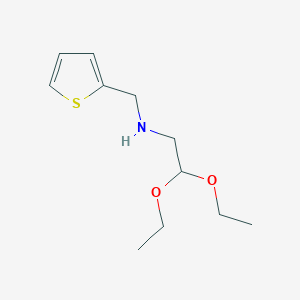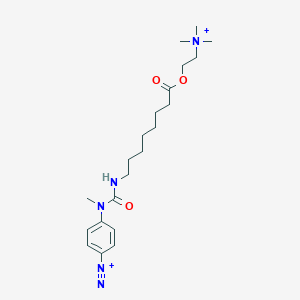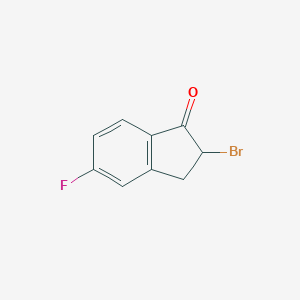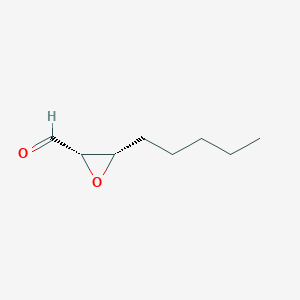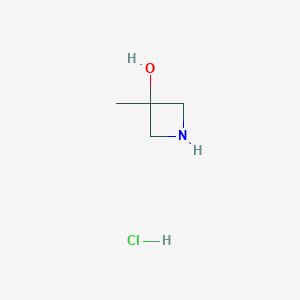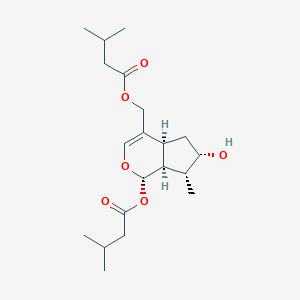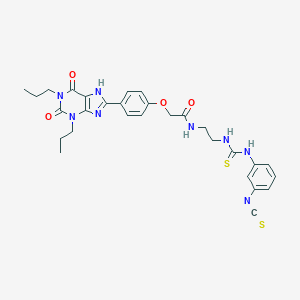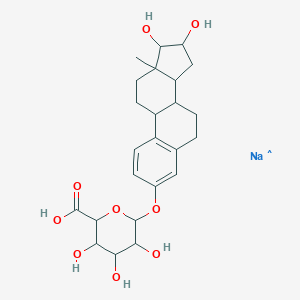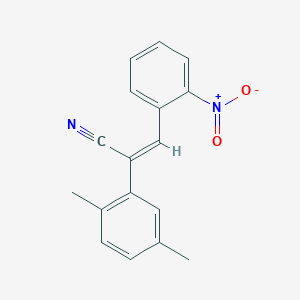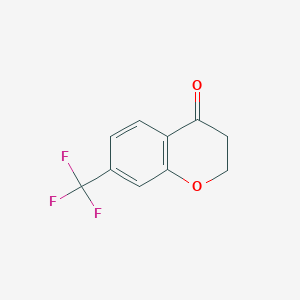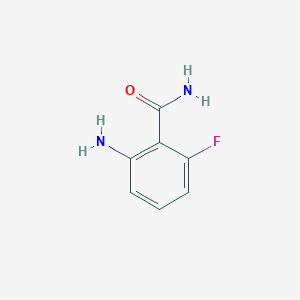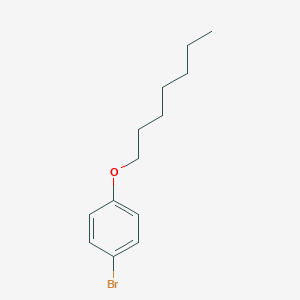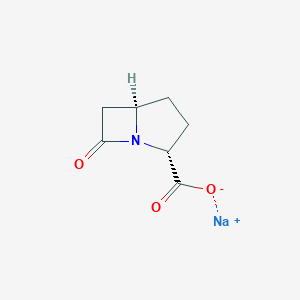
Carbapenam-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbapenam-3-carboxylic acid (CPCA) is a synthetic compound that has been extensively used in scientific research. It is a derivative of carbapenem antibiotics and is commonly used as a substrate for enzymes such as beta-lactamases. CPCA has a unique chemical structure that makes it an ideal candidate for studying the mechanism of action of various enzymes and proteins.
Applications De Recherche Scientifique
Carbapenam-3-carboxylic acid has been used in various scientific research applications, including studying the mechanism of action of beta-lactamases and other enzymes. It has also been used in the development of new antibiotics and in the screening of potential inhibitors of enzymes. Carbapenam-3-carboxylic acid has been shown to be an effective substrate for various enzymes, including metallo-beta-lactamases and serine-beta-lactamases.
Mécanisme D'action
The mechanism of action of Carbapenam-3-carboxylic acid involves the hydrolysis of the beta-lactam ring by beta-lactamases. This hydrolysis results in the formation of a stable acyl-enzyme intermediate, which can be further hydrolyzed to release the carboxylic acid and the corresponding amine. The hydrolysis of the beta-lactam ring by beta-lactamases is a key step in the resistance of bacteria to beta-lactam antibiotics.
Effets Biochimiques Et Physiologiques
Carbapenam-3-carboxylic acid has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a stable compound that does not react with other molecules in the cell. Carbapenam-3-carboxylic acid has been shown to be non-toxic to cells and tissues at concentrations commonly used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Carbapenam-3-carboxylic acid in laboratory experiments is its stability and purity. Carbapenam-3-carboxylic acid is a synthetic compound that can be easily synthesized with high purity and yield. It is also a stable compound that does not degrade over time. One of the limitations of using Carbapenam-3-carboxylic acid in laboratory experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the use of Carbapenam-3-carboxylic acid in scientific research. One direction is the development of new antibiotics based on the structure of Carbapenam-3-carboxylic acid. Another direction is the screening of potential inhibitors of beta-lactamases using Carbapenam-3-carboxylic acid as a substrate. Carbapenam-3-carboxylic acid can also be used in the study of other enzymes and proteins that hydrolyze beta-lactam antibiotics. Finally, the synthesis of new derivatives of Carbapenam-3-carboxylic acid with improved solubility and stability is another potential future direction.
Méthodes De Synthèse
Carbapenam-3-carboxylic acid can be synthesized using various methods, including the reaction of 3-aminomethyl carbapenems with carboxylic acid derivatives. One of the most commonly used methods for synthesizing Carbapenam-3-carboxylic acid is the reaction of 3-aminomethyl carbapenem with 3-bromopropionic acid. This method yields Carbapenam-3-carboxylic acid with high purity and yield.
Propriétés
Numéro CAS |
117858-72-7 |
|---|---|
Nom du produit |
Carbapenam-3-carboxylic acid |
Formule moléculaire |
C7H8NNaO3 |
Poids moléculaire |
177.13 g/mol |
Nom IUPAC |
sodium;(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C7H9NO3.Na/c9-6-3-4-1-2-5(7(10)11)8(4)6;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1/t4-,5-;/m1./s1 |
Clé InChI |
QUSUNINJKBHEKM-TYSVMGFPSA-M |
SMILES isomérique |
C1C[C@@H](N2[C@H]1CC2=O)C(=O)[O-].[Na+] |
SMILES |
C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |
SMILES canonique |
C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |
Synonymes |
carbapenam-3-carboxylic acid carbapenam-3-carboxylic acid, (2S-trans)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



